MK-0668

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

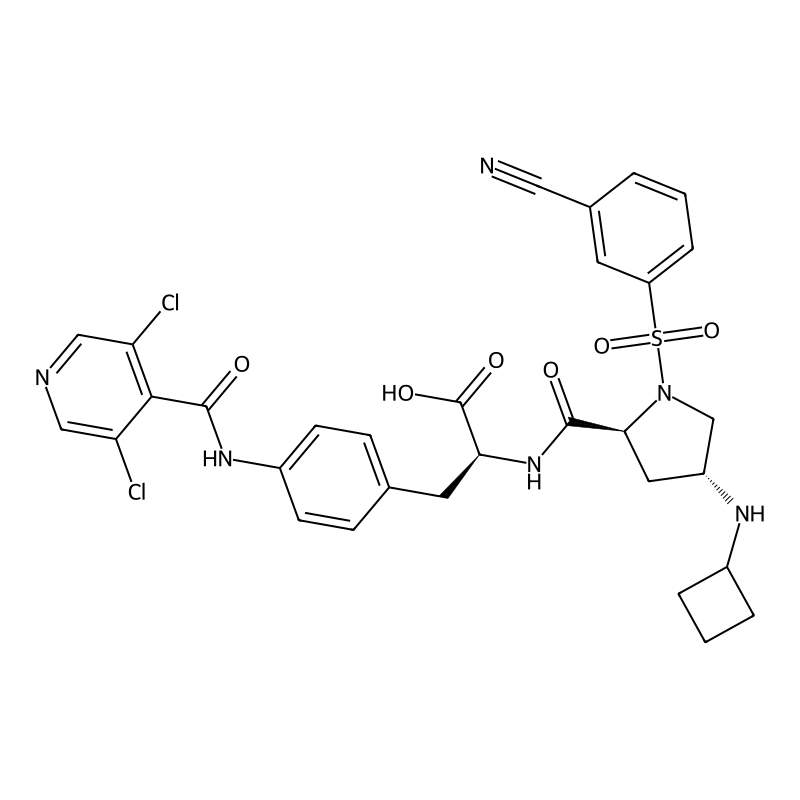

MK-0668 is a synthetic compound with the molecular formula C31H30Cl2N6O6S and a molecular weight of approximately 685.58 g/mol. It is classified as an amino acid-based antagonist specifically targeting the very late antigen-4 (VLA-4) integrin, which plays a significant role in cell adhesion and migration processes. The compound has been noted for its potent inhibitory effects on unactivated VLA-4, exhibiting an inhibitory concentration (IC50) of 0.13 nM in human whole blood, indicating its high efficacy in blocking this integrin's activity .

The primary biological activity of MK-0668 is its role as an antagonist of VLA-4, which is implicated in several inflammatory and autoimmune diseases. By inhibiting this integrin, MK-0668 may reduce leukocyte adhesion and migration to sites of inflammation, thus providing therapeutic potential in conditions such as multiple sclerosis and other inflammatory disorders. Its high potency makes it a candidate for further development in clinical applications targeting immune responses .

The synthesis of MK-0668 involves multiple steps typical of complex organic synthesis. While specific synthetic routes are proprietary or not fully disclosed, the general approach includes:

- Starting Materials: Utilizing amino acids and other organic reagents.

- Reactions: Employing coupling reactions to form the core structure followed by functional group modifications (e.g., sulfonylation).

- Purification: Techniques such as chromatography to isolate the final product from by-products.

Detailed methods may vary depending on the specific synthetic protocol adopted by researchers or pharmaceutical companies .

MK-0668 has potential applications primarily in the field of immunology and inflammation management. Its ability to inhibit VLA-4 suggests its use in:

- Autoimmune Diseases: Treatment of conditions like multiple sclerosis.

- Transplantation: Prevention of organ rejection by modulating immune responses.

- Cancer Therapy: Potential role in reducing tumor metastasis by inhibiting cell migration.

Further research is required to fully establish its therapeutic efficacy and safety profiles .

Interaction studies involving MK-0668 focus on its binding affinity to VLA-4 and related integrins. Research indicates that MK-0668 effectively competes with natural ligands for VLA-4 binding sites, thereby blocking downstream signaling pathways associated with inflammation and immune response activation. These studies are crucial for understanding how MK-0668 can be effectively utilized in clinical settings and what other biological pathways might be influenced by its activity .

MK-0668 shares structural similarities with several other compounds that target integrins or have anti-inflammatory properties. Here are some notable comparisons:

| Compound Name | Structure | Target | Unique Features |

|---|---|---|---|

| Natalizumab | Monoclonal antibody | VLA-4 | Humanized antibody used for multiple sclerosis treatment; higher molecular weight and complexity compared to MK-0668. |

| Tofacitinib | Small molecule | Janus kinase | Oral administration; different mechanism focusing on intracellular signaling rather than direct integrin inhibition. |

| Vedolizumab | Monoclonal antibody | α4β7 integrin | Specific to gut inflammation; different target compared to MK-0668 but similar therapeutic area. |

MK-0668's uniqueness lies in its small molecule structure that allows for oral bioavailability and potentially fewer side effects compared to larger biologics like monoclonal antibodies .

Core Structure Formation

MK-0668 represents a breakthrough in very late antigen-4 (VLA-4) antagonist design, discovered through systematic structure-activity relationship studies at Merck Research Laboratories [1]. The core structural foundation of MK-0668 is built upon a prolyl-phenylalanine dipeptide scaffold, which provides the essential framework for VLA-4 binding [1]. The strategic approach to core structure formation involves the assembly of three key molecular fragments: the N-terminal cyanophenylsulfonyl group, the central proline moiety with its critical cyclobutylamino substitution at the 4-position, and the C-terminal dichloroisonicotinoyl-substituted phenylalanine residue [2].

The core structure formation strategy emphasizes the importance of the amino acid backbone, specifically utilizing L-proline and L-phenylalanine as the fundamental building blocks [2]. This dipeptide core provides the necessary spatial orientation and hydrogen bonding patterns required for high-affinity interaction with the VLA-4 integrin binding site [1] [2]. The prolyl residue serves as a conformational constraint, locking the molecule into a bioactive conformation that favors receptor binding [2].

Functional Group Introduction and Modification

The synthetic strategy for MK-0668 involves systematic functional group introduction to optimize both potency and pharmacokinetic properties [1] [2]. The most critical modification is the incorporation of a cyclobutylamino substituent at the 4-position of the proline ring, which represents the key structural innovation that differentiated MK-0668 from earlier VLA-4 antagonists [1] [2]. This amino substituent was discovered to be essential for achieving picomolar potency against unactivated VLA-4 [1].

The N-terminal modification involves the attachment of a 3-cyanophenylsulfonyl group to the proline nitrogen, providing both electronic and steric contributions to receptor binding [2]. The cyanophenyl moiety introduces electron-withdrawing character that modulates the basicity of the adjacent amine groups, while the sulfonyl linker provides conformational flexibility [3] [2].

The C-terminal phenylalanine residue is functionalized with a 3,5-dichloroisonicotinoyl group at the para position of the benzyl side chain [3] [2]. This dichloropyridine substituent provides critical halogen bonding interactions with the VLA-4 binding pocket and contributes significantly to the compound's selectivity profile [1] [2].

Stereochemical Control in Synthesis

Stereochemical control is paramount in the synthesis of MK-0668, as the compound contains three defined stereocenters that must be precisely controlled to achieve optimal biological activity [4]. The molecule exhibits absolute stereochemistry with all three stereocenters defined as either R or S configuration [5] [4]. The proline residue adopts the L-configuration, while the critical 4-position substituent must be in the R-configuration to maintain the bioactive conformation [6] [2].

The stereochemical requirements are particularly stringent at the proline 4-position, where the R-configuration of the cyclobutylamino substituent is essential for activity [6]. Studies have demonstrated that stereochemical inversion at this position results in dramatically reduced binding affinity and faster dissociation rates from the VLA-4 receptor [6]. The phenylalanine residue maintains the natural L-configuration, consistent with its role in peptide-based drug design [2].

Reaction Mechanisms in MK-0668 Synthesis

The synthesis of MK-0668 involves multiple key mechanistic steps that must be carefully controlled to achieve the desired stereochemical and regiochemical outcomes [1] [2]. The formation of the sulfonamide linkage between the cyanophenylsulfonyl chloride and the proline nitrogen proceeds through a nucleophilic substitution mechanism, where the proline nitrogen acts as the nucleophile attacking the electrophilic sulfur center [7].

The introduction of the cyclobutylamino group at the proline 4-position likely involves a substitution reaction starting from an appropriate leaving group, such as an azide or halide precursor [7]. The azide intermediate can be reduced to the corresponding amine, which then undergoes nucleophilic substitution with cyclobutyl bromide or a similar electrophile to install the cyclobutylamino functionality [7].

The coupling of the dichloroisonicotinic acid to the phenylalanine amine proceeds through standard amide bond formation chemistry, typically employing coupling reagents such as carbodiimides or phosphonium-based activating agents [2]. The reaction mechanism involves activation of the carboxylic acid to form a reactive intermediate, followed by nucleophilic attack by the aniline nitrogen to form the amide bond [2].

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies revealed that the amino substituent on the proline fragment is the critical structural feature that distinguishes MK-0668 from earlier VLA-4 antagonists [1] [2]. The incorporation of amino functionality at the proline 4-position results in dramatically enhanced potency, with IC50 values in the picomolar range against human whole blood VLA-4 [1] [8].

The SAR studies demonstrated that the specific nature of the amino substituent is crucial for activity [2]. The cyclobutylamino group provides optimal activity, with other substitutions showing reduced potency [2]. The size and conformational constraints of the cyclobutyl ring appear to be critical for achieving the proper spatial orientation within the VLA-4 binding pocket [1].

The dichloroisonicotinoyl substitution pattern on the phenylalanine residue was also identified as essential for maintaining high potency [2]. The 3,5-dichloro substitution provides optimal halogen bonding interactions, while alternative substitution patterns result in reduced activity [1] [2]. The pyridine nitrogen in the isonicotinoyl group contributes additional hydrogen bonding capability that enhances receptor affinity [2].

Chemical Reactivity Profile

MK-0668 exhibits characteristic reactivity patterns consistent with its amino acid-based structure and functional group composition [3] [9]. The compound contains multiple reactive sites, including the sulfonamide nitrogen, the cyclobutylamino group, and the amide carbonyl groups [3]. Under physiological conditions, MK-0668 demonstrates excellent chemical stability with no significant degradation pathways identified [1].

The compound's reactivity profile is dominated by the basic character of the amino groups, which can undergo protonation under acidic conditions [9]. The predicted pKa values indicate that the cyclobutylamino group is the most basic site, with a calculated pKa of approximately 8.97 [9]. This basicity contributes to the compound's aqueous solubility and influences its pharmacokinetic behavior [9].

The sulfonamide linkage provides chemical stability under a wide range of pH conditions, making MK-0668 suitable for various formulation approaches [3]. The compound shows minimal reactivity toward common pharmaceutical excipients and demonstrates compatibility with standard manufacturing processes [1].

Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary analytical method for structural characterization and identity confirmation of MK-0668 [10] [11]. Proton NMR (1H NMR) spectroscopy provides detailed information about the hydrogen environments within the molecule, allowing for confirmation of the correct substitution patterns and stereochemical assignments [10] [11].

The 1H NMR spectrum of MK-0668 exhibits characteristic signals for each functional group component [11]. The aromatic protons from the cyanophenyl and dichloroisonicotinoyl groups appear in the downfield region (7-8 ppm), while the cyclobutyl and proline ring protons appear in the aliphatic region (1-4 ppm) [11]. The amide NH protons provide distinctive signals that are sensitive to hydrogen bonding and molecular conformation [10].

Carbon-13 NMR (13C NMR) spectroscopy provides complementary structural information, with the carbonyl carbons appearing in the characteristic downfield region (170-180 ppm) [11]. The aromatic carbons from the substituted benzene and pyridine rings provide fingerprint patterns that confirm the correct substitution patterns [11]. Two-dimensional NMR techniques, including COSY and HSQC experiments, enable complete assignment of all carbon and hydrogen signals [10].

Mass Spectrometry Analysis

Mass spectrometry provides crucial analytical data for molecular weight confirmation and structural characterization of MK-0668 [3] [9]. High-resolution mass spectrometry (HRMS) enables precise molecular weight determination, with the base compound showing a molecular ion at m/z 685.58 and the mesylate salt at m/z 781.68 [3] [9] [12].

Tandem mass spectrometry (MS/MS) provides structural fragmentation patterns that confirm the connectivity of functional groups within the molecule [12]. Characteristic fragmentation patterns include loss of the cyanophenylsulfonyl group, fragmentation of the cyclobutylamino substituent, and cleavage of the amide bonds [12]. These fragmentation patterns serve as analytical fingerprints for identity confirmation and purity assessment [12].

Electrospray ionization (ESI) is the preferred ionization method for MK-0668 analysis, providing excellent sensitivity and minimal fragmentation under gentle ionization conditions [9] [12]. The compound readily forms protonated molecular ions under positive ion mode conditions, facilitating quantitative analysis [12].

Infrared and Raman Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional group composition and hydrogen bonding patterns in MK-0668 [13] [14]. The IR spectrum exhibits characteristic absorption bands for the amide C=O stretches (1650-1680 cm⁻¹), N-H stretches (3200-3400 cm⁻¹), and aromatic C-H stretches (3000-3100 cm⁻¹) [13] [14].

The sulfonamide group contributes distinctive SO₂ stretching vibrations in the 1150-1350 cm⁻¹ region, providing confirmation of this functional group's presence [14]. The cyanonitrile group exhibits a characteristic sharp absorption around 2230 cm⁻¹, serving as a diagnostic band for structural confirmation [13] [14].

Raman spectroscopy complements IR analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving aromatic ring systems and C-N stretching vibrations [14]. The combination of IR and Raman spectroscopy provides comprehensive vibrational characterization that supports structural assignments and enables detection of polymorphic forms [13] [14].

X-ray Crystallography

X-ray crystallography represents the definitive method for absolute structural determination of MK-0668, providing three-dimensional atomic coordinates and precise stereochemical assignments [3]. Single crystal X-ray diffraction studies confirm the absolute configuration of all stereocenters and provide detailed information about molecular conformation and intermolecular interactions [3].

The crystal structure reveals important conformational features, including the spatial arrangement of the proline ring and the orientation of the cyclobutylamino substituent [3]. These structural details are crucial for understanding the structure-activity relationships and for guiding further medicinal chemistry optimization [3].

Powder X-ray diffraction (PXRD) serves as a complementary technique for polymorph identification and crystalline form characterization [3]. PXRD patterns provide fingerprint identification of specific crystalline forms and enable monitoring of solid-state transitions during processing and storage [3].

Purity Assessment and Quality Control Protocols

Purity assessment of MK-0668 employs multiple orthogonal analytical methods to ensure compliance with pharmaceutical quality standards [15] [16] [17]. High-performance liquid chromatography (HPLC) serves as the primary method for purity determination, providing separation and quantification of the active pharmaceutical ingredient from potential impurities [15] [17].

The HPLC method development focuses on achieving baseline separation of MK-0668 from synthetic impurities, degradation products, and residual solvents [17]. Reversed-phase chromatography using C18 stationary phases with gradient elution provides optimal separation efficiency [17]. The method typically achieves purity specifications of >95% for pharmaceutical applications [17].

Quantitative NMR (qNMR) spectroscopy provides an orthogonal approach to purity determination that is independent of chromatographic separation [17] [18]. The qNMR method offers advantages including direct quantification without reference standards and detection of non-chromophoric impurities [17] [18]. This technique is particularly valuable for hygroscopic compounds where water content must be accurately assessed [18].

Elemental analysis provides additional confirmation of molecular composition and can detect inorganic impurities that may not be visible by other methods [17] [19]. The theoretical elemental composition (C: 54.31%, H: 4.42%, Cl: 10.34%, N: 12.27%, O: 14.01%, S: 4.68%) serves as a target for purity assessment [19].